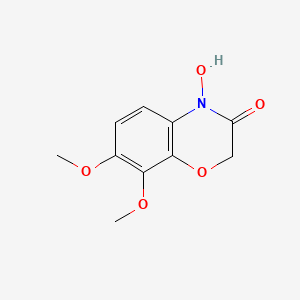![molecular formula C22H21N5O B14188522 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine CAS No. 921606-65-7](/img/structure/B14188522.png)
3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine is a complex organic compound that features a unique combination of imidazole, naphthalene, piperidine, and pyridazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with the naphthalene and piperidine derivatives under specific reaction conditions. The reactions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine involves its interaction with specific molecular targets and pathways. The imidazole and pyridazine rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Imidazol-1-yl)propan-1-amine
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
Uniqueness
Compared to similar compounds, 3-(1H-Imidazol-1-yl)-6-{4-[(naphthalen-1-yl)oxy]piperidin-1-yl}pyridazine stands out due to its unique combination of functional groups. This structural diversity allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
921606-65-7 |
|---|---|
Formule moléculaire |
C22H21N5O |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
3-imidazol-1-yl-6-(4-naphthalen-1-yloxypiperidin-1-yl)pyridazine |
InChI |
InChI=1S/C22H21N5O/c1-2-6-19-17(4-1)5-3-7-20(19)28-18-10-13-26(14-11-18)21-8-9-22(25-24-21)27-15-12-23-16-27/h1-9,12,15-16,18H,10-11,13-14H2 |
Clé InChI |
RETZJVIAQOBPJO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OC2=CC=CC3=CC=CC=C32)C4=NN=C(C=C4)N5C=CN=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


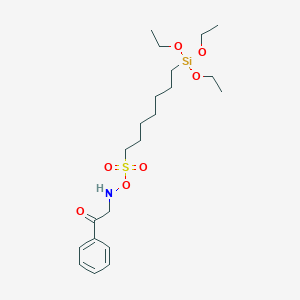
![3-(4'-Methyl[1,1'-biphenyl]-4-yl)propyl selenocyanate](/img/structure/B14188442.png)
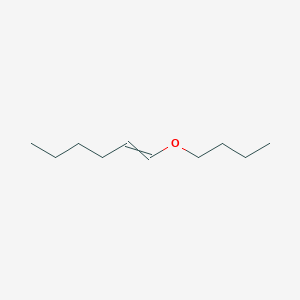
![(1E)-3-(4-Nitrophenyl)-1-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}triaz-1-ene](/img/structure/B14188451.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(1R)-2-nitro-1-phenylethyl]-](/img/structure/B14188458.png)


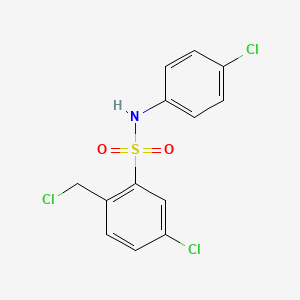
![Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-3-pyridinyl-](/img/structure/B14188501.png)
![3-[2-(3,4-Dimethoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14188511.png)
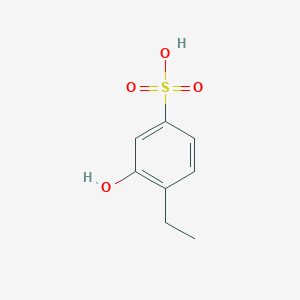
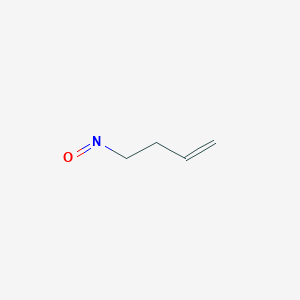
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-fluorophenyl)-](/img/structure/B14188531.png)
